Dodecan-2-ol

surfactant formulation lipophilicity

Dodecan-2-ol (CAS 10203-28-8) is a secondary fatty alcohol, characterized by a 12-carbon linear chain with the hydroxyl group located at the 2-position. It belongs to the dodecanol class of compounds and is distinct from its primary alcohol isomer (1-dodecanol) due to this structural difference.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 10203-28-8
Cat. No. B159162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecan-2-ol
CAS10203-28-8
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)O
InChIInChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
InChIKeyXSWSEQPWKOWORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecan-2-ol (CAS 10203-28-8) Secondary Fatty Alcohol – Procurement Specifications


Dodecan-2-ol (CAS 10203-28-8) is a secondary fatty alcohol, characterized by a 12-carbon linear chain with the hydroxyl group located at the 2-position [1]. It belongs to the dodecanol class of compounds and is distinct from its primary alcohol isomer (1-dodecanol) due to this structural difference [2]. This compound is typically supplied as a clear colorless liquid with a melting point of 19°C and a density of 0.829 g/mL at 20°C [1].

Dodecan-2-ol vs. Primary Alcohols: Why Substitution Without Verification Compromises Function


Dodecan-2-ol is frequently grouped with its primary alcohol counterpart (1-dodecanol) due to their identical chain lengths. However, this is a critical procurement error. The position of the hydroxyl group fundamentally alters the molecule's physicochemical profile and its interaction with biological and chemical systems. For instance, the secondary alcohol structure of dodecan-2-ol confers a lower LogP (3.898) compared to 1-dodecanol (LogP ~5.13), indicating a different balance of hydrophilicity and lipophilicity [1][2]. This difference is crucial for applications ranging from surfactant behavior to membrane interactions. Furthermore, the specific stereochemistry and positional isomerism of dodecan-2-ol are essential for its role as a chemical standard in analytical chemistry [3] and as a building block in specialized syntheses . Substituting with a generic 'dodecanol' or a primary isomer without verification introduces significant risk of functional failure in these precise applications.

Dodecan-2-ol Evidence Guide: Quantifying Functional Superiority Over In-Class Alternatives


Physicochemical Differentiation: Dodecan-2-ol vs. 1-Dodecanol in Formulation Science

The secondary alcohol structure of dodecan-2-ol results in a significantly lower partition coefficient (LogP) compared to its primary isomer, 1-dodecanol, directly impacting its solubility and distribution in biphasic systems. Dodecan-2-ol has an experimental LogP of 3.898 [1], while 1-dodecanol has an experimental LogP of approximately 5.13 [2]. This difference of 1.23 LogP units indicates that dodecan-2-ol is substantially less hydrophobic, leading to a different behavior as a surfactant and in membrane interactions.

surfactant formulation lipophilicity

Biological Activity: Specific Anti-Fungal Efficacy of Dodecan-2-ol on C. albicans

Dodecan-2-ol exhibits a specific and quantifiable biological activity that distinguishes it from other simple fatty alcohols. It has been shown to inhibit hyphal formation and SIR2 expression in Candida albicans [1]. While many long-chain alcohols possess general antimicrobial properties, the specific inhibition of a key virulence factor (hyphal morphogenesis) at a defined concentration is a distinct, verifiable action for dodecan-2-ol. In a study by Lim et al. (2009), dodecan-2-ol was demonstrated to inhibit this process, highlighting its potential as a specific research tool or lead compound.

antifungal C. albicans hyphal inhibition

Analytical Precision: Dodecan-2-ol as a Certified Reference Standard (ISO 17034)

For analytical applications requiring traceable accuracy, dodecan-2-ol is available as a certified reference standard produced under ISO 17034 accreditation [1]. This contrasts with standard 'research grade' or 'technical grade' dodecan-2-ol, which may have higher and less rigorously quantified impurity profiles. The certified reference material is manufactured under a quality system that ensures the metrological traceability and homogeneity of the substance, which is not guaranteed by a typical ≥98% purity claim . The purity is validated and accompanied by a detailed certificate of analysis.

analytical chemistry reference standard ISO 17034

Gas Chromatographic Retention: Dodecan-2-ol Retention Index for Method Development

For gas chromatography (GC) method development and validation, the retention index (RI) of dodecan-2-ol provides a critical, system-independent identifier that distinguishes it from co-eluting or structurally similar alcohols. The experimentally determined Kovats retention index for dodecan-2-ol on a polar PEG-20M column is 1828 [1]. This value is a fundamental property used for compound identification in complex mixtures, such as natural product extracts [2], and is more reliable than raw retention times for cross-laboratory method transfer.

GC-MS retention index method validation

Spectral Identification: Dodecan-2-ol in the AIST SDBS Database

For structural confirmation and purity assessment, high-quality reference spectra are essential. Dodecan-2-ol's inclusion in the AIST Spectral Database for Organic Compounds (SDBS) provides users with validated 1H NMR, 13C NMR, IR, and MS spectra [1]. This is a significant advantage over many structural analogs that may lack such comprehensive and easily accessible peer-reviewed spectral data. The availability of these spectra facilitates rapid and confident identification, bypassing the need for in-house acquisition and interpretation of complex spectral data for a known compound.

NMR spectroscopy IR spectroscopy spectral database

Dodecan-2-ol Application Scenarios: Where Specificity Drives Value


Analytical Chemistry: Use as an ISO 17034 Certified Reference Standard

When quantitative accuracy and data defensibility are paramount, such as in pharmaceutical impurity profiling, environmental contaminant monitoring, or food safety testing, procuring dodecan-2-ol as an ISO 17034 certified reference standard is mandatory [7]. The accompanying certificate of analysis provides the metrological traceability and validated purity needed for compliance with regulatory standards, a feature not offered by non-certified materials .

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Analytical chemists developing GC-MS methods for complex mixtures, such as essential oils or environmental samples, can leverage the documented retention index (RI = 1828 on a polar column) of dodecan-2-ol for unambiguous compound identification [7]. The availability of this data, along with comprehensive reference spectra from SDBS , makes dodecan-2-ol a robust choice for a system suitability standard or an internal reference marker.

Specialized Formulation Science: Surfactant and Emulsifier Design

Formulation scientists seeking a specific hydrophilic-lipophilic balance (HLB) different from that of primary fatty alcohols should consider dodecan-2-ol. Its lower LogP of 3.898, compared to ~5.13 for 1-dodecanol [7], makes it a superior candidate for applications where a more balanced amphiphilic character is required, such as in the development of specialized emulsions, microemulsions, or lipid-based drug delivery systems [6].

Fungal Biology Research: Investigating Virulence Factors in C. albicans

For researchers studying fungal pathogenesis, dodecan-2-ol offers a specific, quantifiable biological effect: the inhibition of hyphal formation and SIR2 expression in C. albicans [7]. This makes it a valuable tool compound for probing the molecular mechanisms of fungal virulence, distinct from general antimicrobial fatty alcohols that primarily act through non-specific membrane disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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